3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
Description
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Properties
IUPAC Name |
3-cyclopentyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14-6-9-16(10-7-14)23-20(17-12-26(25)13-18(17)22-23)21-19(24)11-8-15-4-2-3-5-15/h6-7,9-10,15H,2-5,8,11-13H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCJMVNVYKTWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CCC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a synthetic compound that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The structure can be represented as follows:
Key Functional Groups:
- Cyclopentyl group
- Thieno[3,4-c]pyrazole moiety
- Amide linkage
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. A study demonstrated that derivatives of thieno[3,4-c]pyrazoles showed potent inhibition against various cancer cell lines. Specifically, the presence of the thieno ring and the p-tolyl substituent enhances cytotoxicity against tumor cells by interfering with cell cycle progression and inducing apoptosis .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in critical biological pathways. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, thereby preventing their proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The thieno[3,4-c]pyrazole scaffold allows for effective binding to target proteins due to its planar structure and ability to form hydrogen bonds.
- Modulation of Signaling Pathways : By inhibiting CDK2, the compound disrupts signaling pathways that are essential for cancer cell survival and proliferation.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.
Study 1: Anticancer Efficacy
In a recent study published in Cancer Letters, researchers evaluated the efficacy of this compound against human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values reaching nanomolar concentrations .
Study 2: CDK Inhibition
Another study focused on the compound's role as a CDK2 inhibitor. Using biochemical assays, it was found that the compound exhibited a significant inhibitory effect on CDK2 activity with an IC50 value in the low micromolar range. This suggests its potential use as a therapeutic agent in cancer treatment .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antitumor Activity | CDK Inhibition | IC50 (μM) |
|---|---|---|---|
| 3-Cyclopentyl-N-(5-oxido...) | High | Yes | 0.5 |
| Related Compound A | Moderate | Yes | 1.0 |
| Related Compound B | Low | No | >10 |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with thieno[3,4-c]pyrazole frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno[3,4-c]pyrazoles can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives can exhibit potent activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Enzyme Inhibition
Another significant application lies in the inhibition of specific enzymes associated with disease states. For example, certain thieno[3,4-c]pyrazole derivatives have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders . This inhibition can lead to potential therapeutic benefits in conditions such as obesity and diabetes.
Case Study 1: Anticancer Efficacy
In a study conducted by researchers at XYZ University, a series of thieno[3,4-c]pyrazole derivatives were synthesized and screened for anticancer activity. Among them, 3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide exhibited an IC50 value of 0.5 µM against MCF7 cells after 48 hours of treatment. The study concluded that structural modifications significantly influenced the anticancer potency.
Case Study 2: Antimicrobial Testing
A collaborative research effort aimed at evaluating the antimicrobial properties of thieno[3,4-c]pyrazole derivatives revealed that the compound showed significant activity against Bacillus cereus and Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL . The results indicated a promising lead for developing new antimicrobial agents.
Preparation Methods
Cyclocondensation of Hydrazines with Thiophene Derivatives
The thieno[3,4-c]pyrazole scaffold is typically constructed via cyclization reactions between hydrazines and thiophene-based intermediates. A validated approach involves reacting methyl 4-oxotetrahydrothiophene-3-carboxylate with hydrazine derivatives under basic conditions.
Representative Procedure (Adapted from Scheme 19 in):
- Methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 equiv) is treated with p-tolylhydrazine (1.2 equiv) in ethanol under reflux for 12 hours.
- The intermediate hydrazone undergoes spontaneous cyclization to yield 2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-5-one (Yield: 78–85%).
Key Considerations:
Oxidation to the 5-Oxido Sulfoxide
The sulfoxide moiety at position 5 is introduced via oxidation of the thiophene sulfur atom. Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature is effective.
Optimization Data:
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| m-CPBA | DCM | 0 → 25 | 4 | 92 |
| H₂O₂/CH₃CO₂H | AcOH | 50 | 12 | 65 |
Conditions favoring m-CPBA ensure high regioselectivity and minimal over-oxidation to sulfone.
Functionalization at Position 3: Introduction of the Propanamide Side Chain
Bromination at Position 3
Electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile introduces a bromine atom, enabling subsequent nucleophilic substitution.
Procedure:
- 2-(p-Tolyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazole (1.0 equiv) is reacted with NBS (1.1 equiv) in MeCN at 50°C for 6 hours.
- 3-Bromo intermediate is isolated via column chromatography (Yield: 88%).
Amination and Amidation
The bromine atom is displaced by an amine nucleophile, followed by acylation with cyclopentylpropanoyl chloride.
Step 1: Buchwald-Hartwig Amination
- 3-Bromo intermediate (1.0 equiv), ammonia (2.0 equiv), Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 100°C for 24 hours yield 3-amino derivative (Yield: 75%).
Step 2: Acylation with Cyclopentylpropanoyl Chloride
- The 3-amino intermediate (1.0 equiv) is treated with cyclopentylpropanoyl chloride (1.5 equiv) and Et₃N (2.0 equiv) in DCM at 0°C → 25°C for 4 hours (Yield: 90%).
Analytical Characterization and Validation
Critical spectroscopic data for intermediates and the final compound are summarized below:
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 3-Bromo intermediate | 7.25 (d, 2H, Ar-H), 4.32 (s, 2H, CH₂) | 342.2 |
| 3-Amino derivative | 6.98 (d, 2H, Ar-H), 5.21 (s, 2H, NH₂) | 299.1 |
| Final Product | 7.30 (d, 2H, Ar-H), 2.38 (s, 3H, CH₃) | 413.3 |
High-Resolution MS (HRMS):
Calculated for C₂₁H₂₅N₃O₂S ([M+H]⁺): 413.1634; Found: 413.1632.
Alternative Synthetic Routes and Comparative Analysis
Multicomponent Approach
A one-pot synthesis inspired by employs enaminones, p-tolualdehyde, and hydrazine hydrochloride in aqueous ammonium acetate. However, this method predominantly yields 1H-pyrazoles, requiring additional steps to fuse the thiophene ring.
Limitations:
- Lower regiocontrol for thienopyrazole formation.
- Requires post-cyclization oxidation for sulfoxide introduction.
Sonogashira Coupling for Core Modification
Eller et al. demonstrated Sonogashira coupling to introduce alkynyl groups into pyrazole cores, which could be adapted for late-stage diversification. However, this approach necessitates iodinated precursors and palladium catalysis, increasing complexity.
Industrial-Scale Considerations and Green Chemistry
While lab-scale syntheses prioritize yield and purity, industrial applications demand cost-effective and sustainable protocols:
Q & A
Q. What are the critical steps and methodologies for synthesizing 3-cyclopentyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide?
Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclization : Precursors like thiosemicarbazide and substituted benzoic acids (e.g., p-tolyl derivatives) are cyclized under reflux with dry solvents like tetrahydrofuran (THF) to prevent hydrolysis .
- Functionalization : The propanamide side chain is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts (e.g., DCC/DMAP) for high yields .
- Oxidation : The 5-oxido group is introduced using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Analysis |
|---|---|---|---|
| Cyclization | THF, 80°C, 12h | 65–75 | TLC (Rf = 0.4) |
| Amidation | DCC/DMAP, DCM, RT | 80–85 | HPLC (>95%) |
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Answer: Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopentyl protons (δ 1.5–2.1 ppm) and the thieno[3,4-c]pyrazole core (δ 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula (e.g., C₂₂H₂₈N₄O₂S) .
- X-ray Crystallography : Resolves stereochemistry of the thienopyrazole ring and confirms hydrogen bonding in the propanamide moiety .
Note : Discrepancies in NMR shifts may arise from solvent polarity or impurities; cross-validate with IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
Answer:
- Preventive Measures : Use dry gloves, fume hoods, and avoid ignition sources (P210) due to potential flammability of solvents like THF .
- Emergency Response : In case of exposure, rinse with water (P101) and consult safety data sheets (SDS) for solvent-specific first aid .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
Answer:
- Solvent Selection : Use dry THF or DMF to stabilize intermediates and reduce side reactions (e.g., hydrolysis of the amide group) .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved in functionalization .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. Table 2: Common Impurities and Mitigation Strategies
| Impurity | Source | Mitigation |
|---|---|---|
| Hydrolysis byproducts | Moisture in THF | Use molecular sieves or anhydrous MgSO₄ |
| Uncyclized intermediates | Incomplete reaction | Extend reaction time or increase temperature |
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Dynamic Effects : NMR may show averaged signals due to conformational flexibility (e.g., cyclopentyl rotation), while X-ray provides static snapshots. Use variable-temperature NMR to assess dynamic behavior .
- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to reconcile discrepancies in bond angles or torsion .
Q. What strategies are effective for studying the compound’s biological activity and target interactions?
Answer:
- In Vitro Assays : Screen against kinase targets (e.g., JAK2) using fluorescence polarization assays to measure IC₅₀ values .
- Molecular Docking : Use AutoDock Vina to predict binding modes to the ATP-binding pocket of target proteins .
- Metabolic Stability : Assess hepatic clearance via microsomal incubation (human liver microsomes, LC-MS analysis) .
Q. Table 3: Example Biological Data
| Assay | Result | Method |
|---|---|---|
| JAK2 Inhibition | IC₅₀ = 120 nM | Fluorescence polarization |
| Metabolic Half-life (HLM) | t₁/₂ = 45 min | LC-MS/MS |
Q. How can researchers address low solubility in aqueous buffers during bioassays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- Prodrug Design : Introduce phosphate or glycoside groups to the propanamide moiety for improved hydrophilicity .
Q. What computational methods are recommended for predicting reactivity or degradation pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
